molecular formula C17H21Br2N7O2 B11554891 4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11554891
M. Wt: 515.2 g/mol
InChI Key: ISNBBJXWMOCQKJ-KEBDBYFISA-N
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Description

4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a triazine ring, a morpholine group, and a dibromo-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Attachment of the Dibromo-Methoxyphenyl Moiety: This step involves the condensation of the dibromo-methoxyphenyl aldehyde with the hydrazine derivative, followed by further functionalization to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.

    Reduction: Reduction reactions may target the hydrazine linkage.

    Substitution: The triazine ring and morpholine group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to amine products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. It may serve as a lead compound for drug development, particularly in the treatment of diseases where its unique structure offers a therapeutic advantage.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects.

Properties

Molecular Formula

C17H21Br2N7O2

Molecular Weight

515.2 g/mol

IUPAC Name

2-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H21Br2N7O2/c1-25(2)16-21-15(22-17(23-16)26-4-6-28-7-5-26)24-20-10-11-8-12(18)9-13(19)14(11)27-3/h8-10H,4-7H2,1-3H3,(H,21,22,23,24)/b20-10+

InChI Key

ISNBBJXWMOCQKJ-KEBDBYFISA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)Br)Br)OC

Origin of Product

United States

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